molecular formula C9H2F10S B14051538 1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14051538
M. Wt: 332.16 g/mol
InChI Key: XHBFEKIMKBEYMQ-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S. This compound is characterized by the presence of multiple trifluoromethyl groups and a fluorine atom attached to a benzene ring, making it highly fluorinated and chemically unique.

Preparation Methods

One common method is the radical trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Industrial production methods may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Scientific Research Applications

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms and trifluoromethyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound can also participate in various chemical pathways, including radical and nucleophilic reactions .

Comparison with Similar Compounds

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

1-fluoro-3,4-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-4-2-1-3(7(11,12)13)5(8(14,15)16)6(4)20-9(17,18)19/h1-2H

InChI Key

XHBFEKIMKBEYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)SC(F)(F)F)F

Origin of Product

United States

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